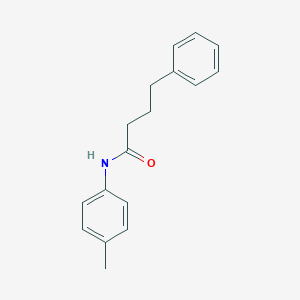
N-(4-methylphenyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-4-phenylbutanamide, also known as N-phenylbutyramide (N-PBA), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. N-PBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 237.33 g/mol.
Wirkmechanismus
The mechanism of action of N-PBA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is its ability to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation. N-PBA has also been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of various enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
N-PBA has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in various animal models, as well as improve insulin sensitivity and glucose metabolism in diabetic animals. N-PBA has also been shown to improve cognitive function and protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-PBA in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, one limitation is its limited availability and high cost compared to other compounds with similar properties.
Zukünftige Richtungen
There are several future directions for research on N-PBA. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity, with further studies needed to elucidate its mechanism of action and efficacy in human trials. Another area of interest is its potential as a neuroprotective agent, with further studies needed to investigate its effects on various neurodegenerative diseases. Additionally, research on the synthesis and modification of N-PBA may lead to the development of more potent and selective compounds with therapeutic potential.
Synthesemethoden
N-PBA can be synthesized through a variety of methods, including the reaction of 4-methylacetophenone and benzaldehyde in the presence of sodium hydroxide, or the reaction of 4-methylphenylacetic acid and phenylmagnesium bromide. Other methods include the reaction of 4-methylbenzoyl chloride and phenylmagnesium bromide, or the reaction of 4-methylbenzamide and benzaldehyde in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
N-PBA has been studied for its potential therapeutic properties in various scientific research fields. It has been investigated as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for metabolic disorders such as diabetes and obesity. N-PBA has also shown promise as a potential treatment for cancer, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
Produktname |
N-(4-methylphenyl)-4-phenylbutanamide |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO/c1-14-10-12-16(13-11-14)18-17(19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19) |
InChI-Schlüssel |
YDYWJEYZYHPIMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)








![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)